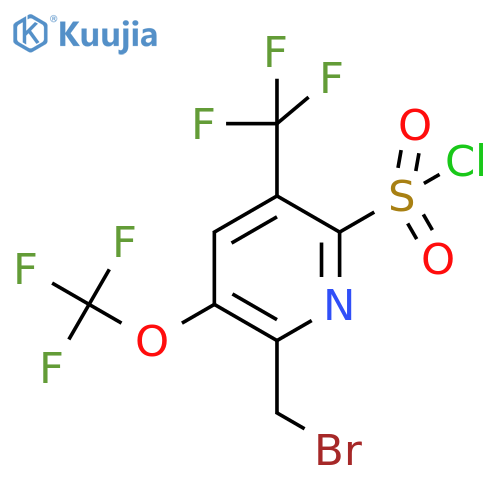

Cas no 1805307-48-5 (2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride)

1805307-48-5 structure

商品名:2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride

CAS番号:1805307-48-5

MF:C8H3BrClF6NO3S

メガワット:422.526740312576

CID:4844280

2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride

-

- インチ: 1S/C8H3BrClF6NO3S/c9-2-4-5(20-8(14,15)16)1-3(7(11,12)13)6(17-4)21(10,18)19/h1H,2H2

- InChIKey: MFWKFROCPYQUIX-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(C=C(C(F)(F)F)C(=N1)S(=O)(=O)Cl)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 464

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 64.599

2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029080881-1g |

2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride |

1805307-48-5 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1805307-48-5 (2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬